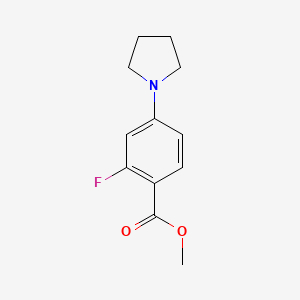
Methyl 2-Fluoro-4-(1-pyrrolidinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “MFCD32632795” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632795 typically involves a series of well-defined chemical reactions. The preparation method often starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. These transformations may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of MFCD32632795 is scaled up to meet the demands of various applications. The industrial production methods are designed to be efficient and cost-effective, often involving continuous flow processes and automated systems. The use of advanced technologies, such as high-throughput screening and process optimization, ensures that the compound is produced with consistent quality and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32632795 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure, which interact with different reagents under suitable conditions.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32632795 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to promote the desired transformations while minimizing side reactions.
Major Products
The major products formed from the reactions of MFCD32632795 depend on the specific reaction pathway and conditions employed
Wissenschaftliche Forschungsanwendungen
MFCD32632795 has a wide range of scientific research applications, spanning multiple disciplines:
Chemistry: In chemistry, MFCD32632795 is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, MFCD32632795 is investigated for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into biological processes and pathways.
Medicine: In the field of medicine, MFCD32632795 is explored for its therapeutic potential. Its unique properties may enable the development of new drugs or diagnostic agents.
Industry: Industrial applications of MFCD32632795 include its use as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.
Wirkmechanismus
The mechanism of action of MFCD32632795 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can range from signal transduction to metabolic processes.
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
BTKVZBJZJYUCRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
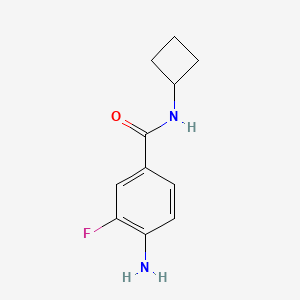
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
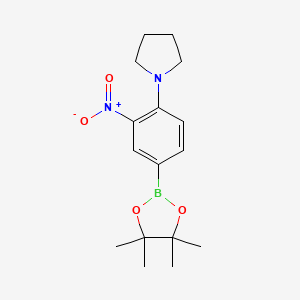
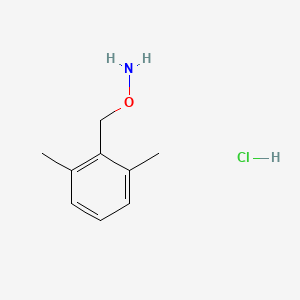
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)

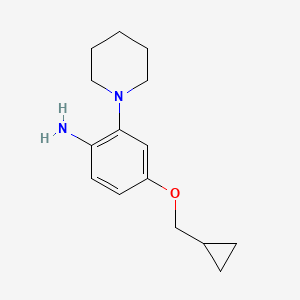
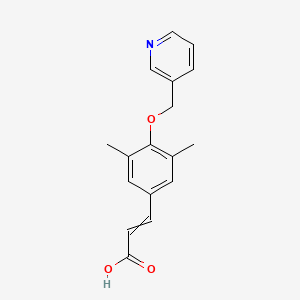
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
